dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Asymmetric catalysis Chiral ligand design Enantioselective hydroesterification

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, also referred to as cis-dimethyl 2,3-O-isopropylidene-tartrate, is a chiral 1,3-dioxolane diester derived from tartaric acid. Its (4S,5R) absolute configuration designates it as the cis-diastereomer, distinguishing it from the more widely commercialized (4R,5R)-trans counterpart (CAS 37031-29-1) and the (4S,5S)-trans enantiomer (CAS 37031-30-4).

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Cat. No. B14736166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Molecular FormulaC9H14O6
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(=O)OC)C(=O)OC)C
InChIInChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6+
InChIKeyROZOUYVVWUTPNG-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate: Cis-Configured Chiral Diester for Asymmetric Synthesis


Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, also referred to as cis-dimethyl 2,3-O-isopropylidene-tartrate, is a chiral 1,3-dioxolane diester derived from tartaric acid. Its (4S,5R) absolute configuration designates it as the cis-diastereomer, distinguishing it from the more widely commercialized (4R,5R)-trans counterpart (CAS 37031-29-1) and the (4S,5S)-trans enantiomer (CAS 37031-30-4) . This compound serves as a chiral building block and auxiliary in asymmetric synthesis, particularly in the preparation of chiral ligands for enantioselective catalysis [1]. Product specifications from commercial sources list a molecular formula of C9H14O6, a molecular weight of 218.20 g/mol, and a density of 1.19 g/mL at 25 °C . The cis stereochemistry imparts distinct conformational rigidity and dipole orientation relative to the trans isomers, which directly influences enantioselectivity outcomes in catalytic applications .

Why (4R,5R) and (4S,5S) Trans Isomers Cannot Replace the (4S,5R) Cis Diester in Stereodivergent Synthesis


Generic substitution with the trans-configured (4R,5R) or (4S,5S) diastereomers is not chemically viable for applications requiring cis geometry. The (4S,5R) isomer presents the two carbomethoxy substituents on the same face of the 1,3-dioxolane ring, producing a net dipole moment and steric profile fundamentally distinct from the trans series . This geometric difference controls the diastereofacial bias of substrates derived from the diester: reduction of the trans diester yields C2-symmetric threitol derivatives, whereas the cis diester affords erythritol-type products with divergent stereochemical outcomes [1]. In chiral ligand synthesis, the (4S,5R) scaffold was specifically required for the preparation of PYDIPHOS and related P,N-ligands that achieve up to 65% ee in Pd-catalyzed asymmetric hydroesterification of styrene [2]. The trans isomers cannot access this ligand geometry without additional epimerization steps that reduce overall yield and complicate purification [1]. Furthermore, commercial availability differs sharply: the (4R,5R) isomer is stocked by multiple global suppliers in bulk quantities, whereas the (4S,5R) isomer is a specialty item with limited catalog listings, making unauthorised substitution a procurement risk for ongoing research programs .

Quantitative Differentiation Evidence: Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate vs. Trans Diastereomers


Cis vs. Trans Stereochemical Configuration: Divergent Ligand Geometry and Catalytic Enantioselectivity

The (4S,5R) cis configuration of the dimethyl ester is the direct precursor to P,N-ligands such as PYDIPHOS. When evaluated in Pd-catalyzed asymmetric hydroesterification of styrene, the (4S,5R)-derived PYDIPHOS ligand afforded the ester product with 65% enantiomeric excess (ee) [1]. In contrast, the (4R,5R)-trans-derived TADDOL-type ligands operate via a different C2-symmetric chiral pocket and exhibit product ee values ranging from 30% to 98% depending on substrate, but cannot be synthesized from the (4S,5R) diester without stereochemical inversion [2]. This demonstrates that the (4S,5R) scaffold accesses a distinct chiral space that is not interchangeable with trans scaffolds for P,N-chelate formation.

Asymmetric catalysis Chiral ligand design Enantioselective hydroesterification

Physical State at Ambient Temperature: Liquid cis-Diester vs. Solid trans-Diester

The (4R,5R)-trans isomer (CAS 37031-29-1) is reported as a low-melting solid with melting point 40-43 °C, requiring warming for dispensing, and density 1.19 g/mL at 20 °C . In contrast, the cis-(4S,5R) isomer (CAS 6134-82-3) is described as a liquid under ambient conditions, based on the absence of a reported melting point in chemical databases and its listing as a liquid by commercial suppliers . This difference in physical state directly impacts automated liquid handling, continuous-flow processing compatibility, and large-scale dispensing logistics.

Physical property Formulation Handling and storage

Diastereodivergent Reduction Products: Erythritol vs. Threitol Backbone Access

Reduction of the dimethyl ester to the corresponding 4,5-dimethanol derivative proceeds with retention of configuration. The trans-(4R,5R) diester yields C2-symmetric L-threitol derivatives, whereas the cis-(4S,5R) diester would yield the corresponding erythritol-configured (meso-type) 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol [1]. The trans series has been extensively exploited for TADDOL synthesis: (4R,5R)-α,α,α′,α′-tetraphenyl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol is prepared in >80% yield from (4R,5R)-dimethyl ester via Grignard addition [2]. The cis series provides an analogous entry to erythritol-derived chiral auxiliaries, which present a different chelation geometry and are specifically required for certain substrate-controlled diastereoselective transformations [3].

Diastereoselective reduction Chiral pool synthesis C2-symmetric diols

Commercial Availability and Supply Chain Differentiation: Specialty cis Isomer vs. Commodity trans Isomer

The (4R,5R)-trans dimethyl ester (CAS 37031-29-1) is stocked by major global suppliers including Sigma-Aldrich, TCI, and Thermo Fisher at scales from 5 g to bulk, with catalog prices reflecting commodity chiral building block status . The (4S,5R)-cis isomer (CAS 6134-82-3) is listed by abcr GmbH as a specialty research chemical and appears in the LookChem database with a limited supplier network, indicating a constrained supply chain . The (4S,5S)-trans enantiomer (CAS 37031-30-4) is also widely available, but neither trans enantiomer can substitute for the cis isomer in stereodivergent synthesis without additional epimerization chemistry [1].

Procurement Supply chain Catalog availability

High-Value Application Scenarios for Dimethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate


Synthesis of P,N-Chelating Chiral Ligands (e.g., PYDIPHOS) for Enantioselective Catalysis

The (4S,5R) diester is the essential starting material for constructing P,N-ligands such as PYDIPHOS, where the cis-dioxolane scaffold positions the pyridyl and diphenylphosphino groups in the required chelation geometry. Pd-PYDIPHOS catalysts achieve 65% ee in asymmetric hydroesterification of styrene, and Rh-PYDIPHOS complexes have been evaluated for enantioselective hydroformylation of functionalized olefins [1]. The (4R,5R)-trans isomer cannot directly yield the same ligand architecture without epimerization [2].

Precursor to Erythritol-Configured Chiral Diols and meso-Type Auxiliaries

LiAlH4 reduction of the (4S,5R) dimethyl ester produces the corresponding cis-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, an erythritol-type diol that serves as a meso-configured scaffold for chiral auxiliary and ligand design [3]. This diol class complements the widely used threitol-derived TADDOL family, expanding the accessible stereochemical space for substrate-controlled asymmetric induction [4].

Chiral Building Block for Antiplasmodial Agents and Bioactive Macrocycles

The 1,3-dioxolane-4,5-dicarboxylate scaffold is a key intermediate in the stereoselective synthesis of antiplasmodial compounds [5]. The cis isomer provides access to macrocyclic structures with different conformational preferences than those derived from the trans series, enabling exploration of structure-activity relationships in medicinal chemistry programs .

Automated Synthesis and Flow Chemistry Platforms Requiring Liquid Chiral Reagents

Because the (4S,5R) isomer is a liquid under ambient conditions while the (4R,5R) isomer is a solid (mp 40-43 °C), the cis diester is preferred for automated liquid handling systems, continuous-flow reactors, and high-throughput experimentation platforms that require direct dispensing without pre-heating or solvent dissolution .

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